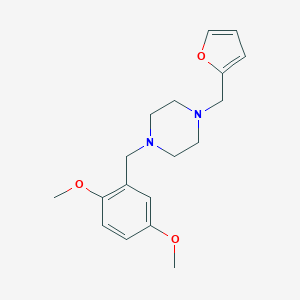![molecular formula C29H28N2O3 B329411 7-benzoyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B329411.png)
7-benzoyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-benzoyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one] is a complex organic compound with a unique structure that includes benzoyl and methoxy-phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzoyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one] typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of substituted hydroxy benzophenones with chloro ethyl acetate in dry acetone, followed by the addition of anhydrous potassium carbonate and refluxing for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-benzoyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.
Scientific Research Applications
7-benzoyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one] has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in studies of cellular processes and interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-benzoyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one] involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoyl and methoxy-phenyl derivatives, such as:
- Benzoyl chloride
- 4-Methoxybenzaldehyde
- 3,3-Dimethyl-2,3,4,5,10,11-hexahydro-dibenzo[b,e] derivatives
Uniqueness
What sets 7-benzoyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one] apart is its specific combination of functional groups and its unique structural configuration
Properties
Molecular Formula |
C29H28N2O3 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-benzoyl-6-(4-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H28N2O3/c1-29(2)16-24-26(25(32)17-29)27(18-9-12-21(34-3)13-10-18)31-22-14-11-20(15-23(22)30-24)28(33)19-7-5-4-6-8-19/h4-15,27,30-31H,16-17H2,1-3H3 |
InChI Key |
CSPMJCBJPVAGFP-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-ethoxy-N-[4-[ethoxy(methoxycarbonyl)amino]-2,3,5,6-tetrafluorophenyl]carbamate](/img/structure/B329328.png)
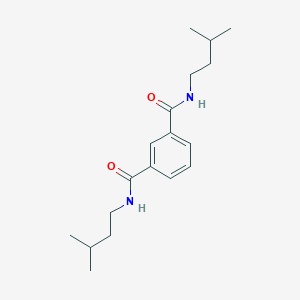
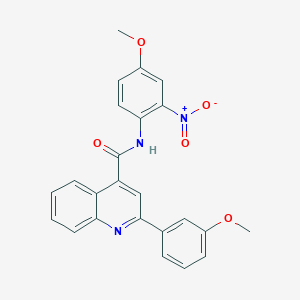
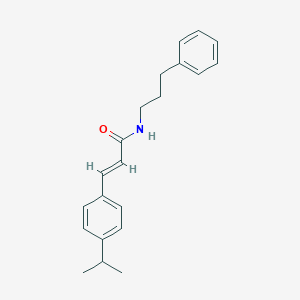
![7-benzoyl-11-(2,4-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B329333.png)
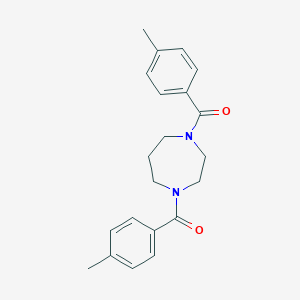
![3-chloro-N-[3-(4-{3-[(3-chlorobenzoyl)amino]propyl}-1-piperazinyl)propyl]benzamide](/img/structure/B329336.png)
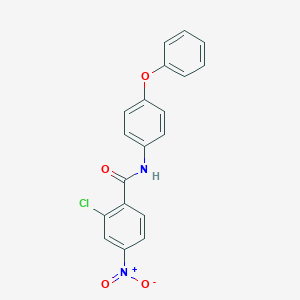
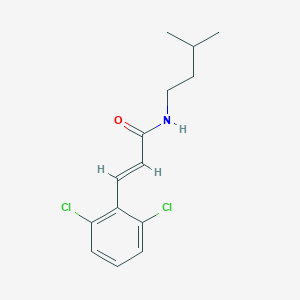
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-phenylbutanamide](/img/structure/B329339.png)
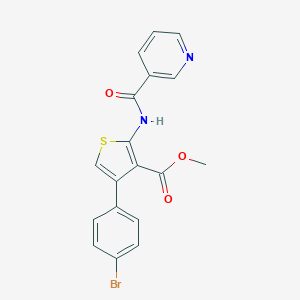
![1-[3-(2-chlorophenyl)acryloyl]-1H-pyrazole](/img/structure/B329345.png)
![Methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B329350.png)
